5-quinolin-7-yloxy-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-quinolin-7-yloxy-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one is a heterocyclic compound that combines the structural features of quinoline and pyridopyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-quinolin-7-yloxy-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the condensation of quinoline derivatives with pyridopyrimidine precursors. For example, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form pyrido[2,3-d]pyrimidin-5-one, is a key step in the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-quinolin-7-yloxy-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and substituted quinoline derivatives.
Scientific Research Applications
5-quinolin-7-yloxy-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-quinolin-7-yloxy-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and pyridopyrimidine derivatives, such as:
- 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
What sets 5-quinolin-7-yloxy-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one apart is its unique combination of quinoline and pyridopyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H12N4O2 |
---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
5-quinolin-7-yloxy-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C16H12N4O2/c21-16-19-9-12-14(5-7-18-15(12)20-16)22-11-4-3-10-2-1-6-17-13(10)8-11/h1-8H,9H2,(H2,18,19,20,21) |
InChI Key |
NTBAFSJULKXXFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CN=C2NC(=O)N1)OC3=CC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.